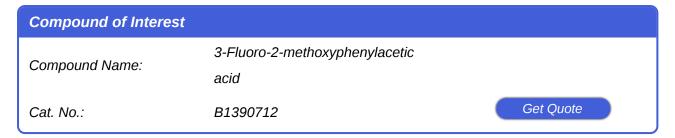


Spectroscopic Analysis of 3-Fluoro-2methoxyphenylacetic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Fluoro-2-methoxyphenylacetic acid**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on its chemical structure and by drawing comparisons with structurally similar molecules. Furthermore, it details the standard experimental protocols required to obtain and verify this data, serving as a practical resource for researchers in the field.

Compound Profile

3-Fluoro-2-methoxyphenylacetic acid is an organic compound with potential applications in medicinal chemistry and materials science. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation.



Property	Value
Molecular Formula	С9Н9FО3
Molecular Weight	184.17 g/mol
CAS Number	1017778-30-1
Canonical SMILES	COC1=C(C=CC=C1F)CC(=O)O[1]
Melting Point	87-89 °C[2]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **3-Fluoro-2-methoxyphenylacetic acid** based on its functional groups and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Carboxylic Acid (- COOH)	10.0 - 13.0	Singlet (broad)	1H
Aromatic Protons (Ar-H)	6.8 - 7.5	Multiplet	3H
Methylene (-CH ₂)	~3.6	Singlet	2H
Methoxy (-OCH₃)	~3.9	Singlet	3H

• 13C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with splitting due to the fluorine atom), the methylene carbon, and the



methoxy carbon. Carboxyl carbons typically appear in the 165-185 δ range[3][4].

Carbon	Expected Chemical Shift (δ, ppm)
Carbonyl (-C=O)	170 - 180
Aromatic C-F	150 - 165 (Doublet)
Aromatic C-O	145 - 155
Aromatic C-H	110 - 130
Methylene (-CH ₂)	35 - 45
Methoxy (-OCH₃)	55 - 65

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the substituted benzene ring. Carboxylic acids typically show a very broad O-H stretch and a strong C=O stretch[3][5].

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad
C=O (Carboxylic Acid)	1680 - 1720	Strong
C-O (Carboxylic Acid/Ether)	1210 - 1320	Medium
C-F (Aromatic)	1000 - 1400	Medium-Strong
C-H (Aromatic/Aliphatic)	2850 - 3100	Medium-Weak

2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.



Parameter	Expected Value
Molecular Ion (M ⁺)	m/z 184
Key Fragmentation Ions	Loss of -COOH (m/z 139)
Loss of -CH ₂ COOH (m/z 123)	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **3-Fluoro-2-methoxyphenylacetic acid**.

- 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Weigh approximately 5-10 mg of 3-Fluoro-2-methoxyphenylacetic acid.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-tonoise ratio.
 - Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including
 Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak.
- 3.2. Infrared (IR) Spectroscopy



- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation and Data Acquisition:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Record a background spectrum of the clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

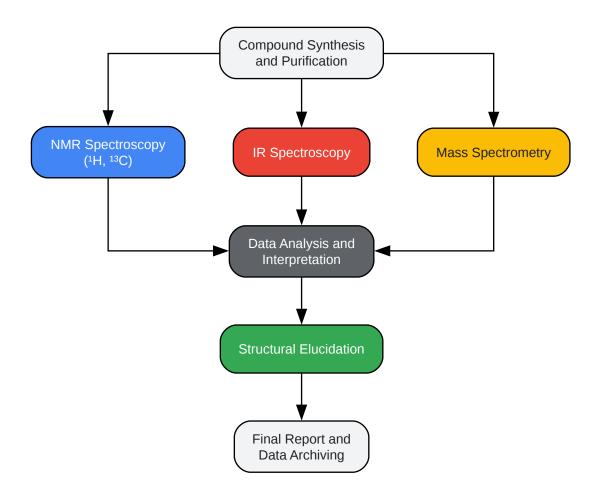
3.3. Mass Spectrometry (MS)

- Sample Preparation (for GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
 - Derivatization (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary to improve volatility and thermal stability, though direct analysis is often possible.
- Instrumentation and Data Acquisition (GC-MS):
 - Inject the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).
 - The gas chromatograph will separate the compound from any impurities.
 - The separated compound will then be introduced into the mass spectrometer.
 - Electron Ionization (EI) is a common ionization method for this type of analysis.
 - The mass analyzer (e.g., a quadrupole) will separate the ions based on their mass-tocharge ratio, and a detector will record the abundance of each ion.



Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **3-Fluoro-2-methoxyphenylacetic acid**.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of **3-Fluoro-2-methoxyphenylacetic acid** and the experimental procedures to obtain them. For definitive structural confirmation, the acquisition of actual experimental data is essential.

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